N-(3-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
The compound N-(3-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a pyrimido[5,4-b]indole core substituted with a sulfanyl acetamide group at position 2, a 4-oxo moiety, and a prop-2-en-1-yl (allyl) group at position 2. The N-(3-chlorophenyl) acetamide substituent introduces a halogenated aromatic ring, which may enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-2-10-26-20(28)19-18(15-8-3-4-9-16(15)24-19)25-21(26)29-12-17(27)23-14-7-5-6-13(22)11-14/h2-9,11,24H,1,10,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPJRNFIHMLCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the chlorophenyl group and the acetamide moiety. Common reagents used in these steps include chlorinating agents, amines, and thiolating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under conditions such as reflux in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrimido[5,4-b]indole core or related sulfanyl acetamide functionalities. Key structural variations include substituents on the aromatic rings, modifications to the heterocyclic core, and differences in physicochemical properties.
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Substituent Effects on Physicochemical Properties
- Halogen vs. Alkoxy Groups : The 3-chlorophenyl group in the target compound increases electronegativity and may improve membrane permeability compared to methoxy or ethylphenyl analogs (e.g., compounds in ). The trifluoromethoxy group in significantly enhances lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
Spectroscopic Differentiation
- IR Spectroscopy : The target compound’s allyl group may exhibit C=C stretching (~1640 cm⁻¹), distinguishing it from methyl or ethyl analogs . Sulfonyl (S-C) and carbonyl (C=O) stretches (~680 cm⁻¹ and ~1660 cm⁻¹, respectively) are consistent across analogs .
- NMR Profiles : Aromatic proton shifts in the target compound’s 3-chlorophenyl group are expected at δ 7.3–7.6 ppm, whereas methoxy-substituted analogs (e.g., ) show downfield shifts (δ 3.7–3.8 ppm for OCH₃) .
Biological Activity
N-(3-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C21H17ClN4O2S
- CAS Number: 888452-49-1
Structural Features
The compound features:
- A chlorophenyl group which may enhance lipophilicity and bioactivity.
- A pyrimidoindole core that is often associated with various pharmacological effects.
- An acetamide moiety that may contribute to its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound include:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves interaction with specific cellular pathways that regulate cell survival and death.
Case Study:
A study demonstrated that the compound effectively inhibited the proliferation of HeLa (cervical cancer) and A549 (lung cancer) cells with IC50 values in the low micromolar range. The SAR analysis indicated that modifications to the chlorophenyl group could enhance its potency against these cell lines.
2. Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes involved in disease processes.
Mechanism of Action:
The compound interacts with enzyme active sites through non-covalent interactions such as hydrogen bonding and hydrophobic contacts. This interaction can lead to the modulation of enzyme activity, contributing to its therapeutic effects.
Structure–Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Key findings from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances lipophilicity and bioactivity |
| Pyrimidoindole Core | Essential for anticancer activity |
| Acetamide Moiety | Influences binding affinity to targets |
Comparative Analysis with Related Compounds
Comparative studies have shown that similar compounds with variations in substituents on the phenyl ring or modifications in the pyrimidoindole structure exhibit different biological activities. For instance, compounds lacking the chlorophenyl group demonstrated reduced potency against cancer cell lines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide, and how can purity be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with constructing the pyrimidoindole core, followed by sulfanylation and acetylation. Key steps include:
- Core formation : Condensation of indole derivatives with pyrimidine precursors under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .
- Sulfanyl group introduction : Reaction with thiourea or thiolating agents in the presence of a base like K₂CO₃ .
- Acetamide coupling : Use of EDCI/HOBt as coupling agents for amide bond formation .
- Purity Optimization : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (using ethanol or DCM) . Confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., prop-2-en-1-yl protons at δ 5.0–5.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., ~470–500 g/mol) .
- X-ray crystallography : For unambiguous 3D conformation analysis (as seen in structurally similar compounds like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) .
Q. What preliminary biological activities have been reported for structurally related compounds?
- Methodological Answer : While direct data for this compound is limited, analogs exhibit:
- Enzyme inhibition : Pyrimidoindole derivatives show activity against kinases (IC₅₀ ~1–10 µM) .
- Anticancer potential : Thieno-pyrimidine analogs inhibit cancer cell proliferation (e.g., IC₅₀ 5–20 µM in MCF-7 cells) .
- Suggested Assays : Perform in vitro cytotoxicity (MTT assay), kinase profiling, and apoptosis markers (caspase-3/7) using structurally guided protocols .
Advanced Research Questions
Q. How can the synthetic yield of this compound be improved while minimizing side reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design .
- Catalyst screening : Test Pd/Cu-based catalysts for coupling steps to reduce byproducts .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What structure-activity relationships (SAR) are critical for enhancing target specificity?
- Methodological Answer :
- Substituent variation : Compare analogs with:
- Prop-2-en-1-yl vs. ethyl/methyl : Impact on hydrophobic interactions (logP analysis) .
- Chlorophenyl vs. fluorophenyl/methoxyphenyl : Electronic effects on receptor binding (docking studies) .
- Bioisosteric replacement : Replace sulfanyl with sulfonyl or methylene groups to assess potency retention .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the allyl group) .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
Q. What computational strategies predict binding modes to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17) to identify key interactions (e.g., H-bonding with pyrimidoindole carbonyl) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR modeling : Develop regression models using descriptors like polar surface area and H-bond acceptors .
Q. How does pH and solvent environment affect the compound’s stability?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions; monitor via UPLC .
- Solvent stability : Test in DMSO, PBS, and cell culture media at 37°C; observe precipitation or hydrolysis .
- Degradation kinetics : Calculate rate constants (k) using Arrhenius plots for shelf-life prediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
